

4-Cyanophenyl 4-methylbenzoate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyanophenyl 4-methylbenzoate

Cat. No.: B1594986

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An In-depth Technical Guide to 4-Cyanophenyl 4-methylbenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Cyanophenyl 4-methylbenzoate**, a molecule of significant interest in the fields of materials science and pharmaceutical development. We will delve into its fundamental molecular characteristics, logical synthesis strategies, and key applications, offering field-proven insights for researchers and development professionals.

Molecular Profile and Physicochemical Characteristics

4-Cyanophenyl 4-methylbenzoate (CAS No: 32792-42-0) is an aromatic ester characterized by a rigid core structure containing two phenyl rings linked by an ester group.^[1] One ring is substituted with a nitrile (cyano) group, and the other with a methyl group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable intermediate.

Core Molecular Attributes

The fundamental properties of a molecule are critical for predicting its behavior in various systems, from reaction flasks to biological assays. The molecular formula of **4-Cyanophenyl 4-methylbenzoate** is C₁₅H₁₁NO₂.^{[2][3]} Its calculated molecular weight is 237.25 g/mol .^{[1][2]}

Caption: Chemical structure of **4-Cyanophenyl 4-methylbenzoate**.

Physicochemical Data Summary

For practical lab work, a summary of key physical properties is indispensable. These values are crucial for designing purification procedures, selecting appropriate solvents, and ensuring safe handling.

| Property | Value | Source |
|-------------------|---|---|
| CAS Number | 32792-42-0 | [2] [4] |
| Molecular Formula | C ₁₅ H ₁₁ NO ₂ | [2] [3] |
| Molecular Weight | 237.25 g/mol | [1] [2] |
| Melting Point | 142-143 °C | [2] |
| Boiling Point | 411.3 ± 38.0 °C (Predicted) | [2] |
| Density | 1.21 ± 0.1 g/cm ³ (Predicted) | [2] |
| SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | [3] |
| InChIKey | QIAWNOODTBZTGG-UHFFFAOYSA-N | [3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of **4-Cyanophenyl 4-methylbenzoate** is typically achieved through esterification. A robust and widely applicable method involves the reaction of an activated carboxylic acid derivative with a phenol. Below is a detailed protocol based on the classical acid chloride intermediate route, chosen for its reliability and scalability in a laboratory setting.

Experimental Protocol: Acid Chloride-Mediated Esterification

This two-step process first activates the carboxylic acid, 4-methylbenzoic acid, by converting it to its more reactive acid chloride form. This intermediate then readily reacts with 4-cyanophenol

to form the desired ester.

Step 1: Synthesis of 4-methylbenzoyl chloride

- Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add 4-methylbenzoic acid (1.0 eq) to the flask.
- Reaction: Add thionyl chloride (SOCl_2 , ~1.5 eq) dropwise to the flask at room temperature.
 - Causality Insight: Thionyl chloride is an excellent reagent for this conversion. The byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.
- Reflux: Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. The reaction can be monitored by observing the dissolution of the solid 4-methylbenzoic acid.
- Purification: Remove excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methylbenzoyl chloride is often of sufficient purity to be used directly in the next step.

Step 2: Esterification with 4-cyanophenol

- Reagent Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanophenol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (~1.1 eq) in an anhydrous solvent like dichloromethane (DCE) or tetrahydrofuran (THF).
 - Trustworthiness Principle: Anhydrous conditions are critical. Acid chlorides are highly reactive towards water, which would hydrolyze the intermediate back to the carboxylic acid, significantly reducing the yield. The inert atmosphere prevents this.
- Reaction: Cool the solution in an ice bath (0 °C). Slowly add the crude 4-methylbenzoyl chloride from Step 1 to the solution.
- Completion: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

- Workup & Purification:
 - Quench the reaction by adding water.
 - Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
 - Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography to yield pure **4-Cyanophenyl 4-methylbenzoate**.

Caption: General workflow for the synthesis of **4-Cyanophenyl 4-methylbenzoate**.

Applications in Research and Drug Development

The unique structural motifs of **4-Cyanophenyl 4-methylbenzoate** make it a versatile building block in several advanced applications.

- Liquid Crystal Materials: Esters containing cyanophenyl groups are fundamental components in liquid crystal displays (LCDs).^{[1][5]} The cyano group provides a strong dipole moment, which is essential for the alignment of the molecules in an electric field, while the rigid benzoate core contributes to the formation of stable liquid crystalline phases.^[5] The methyl substituent can further modulate these properties, such as enhancing thermal stability.^[1]
- Pharmaceutical Intermediates: The molecule serves as a valuable scaffold in medicinal chemistry.
 - Bioisostere Precursor: The cyano group is a well-known precursor to the tetrazole ring, a common bioisostere for the carboxylic acid group. This transformation is particularly relevant in the design of drugs like angiotensin II receptor antagonists, which are used to treat hypertension.^[1]
 - Scaffold for Active Agents: The core phenyl benzoate structure can be modified to create various active pharmaceutical ingredients (APIs). Through ester hydrolysis, the molecule can be broken down into 4-methylbenzoic acid and 4-cyanophenol, both of which are

useful building blocks for other complex molecules, including some nonsteroidal anti-inflammatory drugs (NSAIDs).[\[1\]](#)

- **Functional Polymers:** As a monomer, it can be incorporated into polymers to create materials with specific optical or electronic properties, driven by the polarity and rigidity of its structure.

Conclusion

4-Cyanophenyl 4-methylbenzoate is more than a simple chemical compound; it is a highly functionalized intermediate with significant potential. Its well-defined molecular structure and predictable reactivity, grounded in classical organic chemistry principles, make it a reliable component for both established and novel applications. For researchers in materials science and drug discovery, understanding the synthesis and properties of this molecule opens avenues for developing next-generation liquid crystals, targeted therapeutics, and advanced polymers.

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- To cite this document: BenchChem. [4-Cyanophenyl 4-methylbenzoate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594986#4-cyanophenyl-4-methylbenzoate-molecular-weight-and-formula>]

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